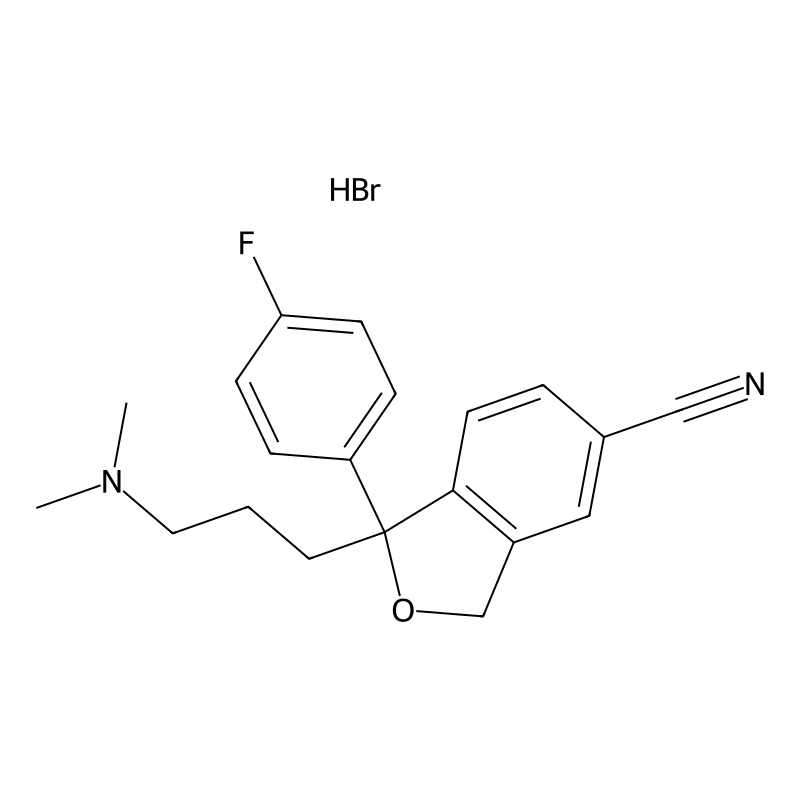

Citalopram Hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Citalopram hydrobromide selective serotonin reuptake inhibitor mechanism of action

Pharmacological Profile & Binding Affinities

Citalopram's primary mechanism is potent and selective inhibition of serotonin reuptake by binding to SERT. The tables below summarize its core indications and binding affinity data.

Table 1: Clinical Indications of Citalopram

| Indication Type | Specific Condition | Key Notes |

|---|---|---|

| FDA-Approved | Major Depressive Disorder (MDD) in adults | Primary indication; approved for ages 18 and older [1]. |

| Common Off-Label Uses | Obsessive-Compulsive Disorder (OCD) [1] | Off-label, with anecdotal reports of potential benefit from higher doses (with caution) [1]. |

| Panic Disorder [1] | Licensed for this use in the UK and other European countries [2]. | |

| Generalized Anxiety Disorder (GAD) [1] | ||

| Social Anxiety Disorder (SAD) [1] | ||

| Premenstrual Dysphoric Disorder (PMDD) [1] |

Table 2: Selected Binding Affinity (Ki) Data for Citalopram and Analogues Data from native rodent tissue binding assays, unless otherwise specified [3]. Ki values in nM (nanomolar); lower value indicates higher affinity.

| Compound | SERT (Ki ± SEM) | NET (Ki ± SEM) | DAT (Ki ± SEM) | SERT Selectivity (NET/SERT) |

|---|---|---|---|---|

| Citalopram (1) | 1.94 ± 0.198 | 5950 ± 77.4 | 9270 ± 872 | 3070-fold |

| 5-Br Citalopram (5) | 1.04 ± 0.126 | 28400 | 1650 ± 112 | >10,000-fold |

| 6-Br Citalopram (6) | 3.87 ± 0.575 | 6170 ± 521 | 216 ± 18.1 | 1590-fold |

| S-(+)-Citalopram (Escitalopram) | ~1 nM (S1 site) [4] | Minimal Affinity | Minimal Affinity | Highly Selective |

| R-(-)-Citalopram | ~30x lower than S-enantiomer [3] | Minimal Affinity | Minimal Affinity | -

Mechanism of Action: Orthosteric and Allosteric Binding

Citalopram exerts its antidepressant effect by increasing serotonergic activity in the central nervous system through selective inhibition of SERT [1]. It is a racemic mixture, and its activity is primarily driven by the (S)-enantiomer (escitalopram) [1] [3].

- Target and Selectivity: Citalopram is among the most selective SSRIs, having minimal effects on the reuptake of norepinephrine and dopamine. It also has low affinity for muscarinic, histaminic, and adrenergic receptors, contributing to its relatively mild side-effect profile compared to older antidepressants [1].

- The Dual Binding Site Model of SERT: Research has revealed that SERT possesses two ligand binding sites:

- The Orthosteric Site (S1): The primary, high-affinity binding site located in the central substrate-binding pocket. Citalopram binds here with nanomolar affinity to physically block serotonin reuptake [4].

- The Allosteric Site (S2): A lower-affinity site located in the extracellular vestibule. Binding of citalopram (particularly escitalopram) to the S2 site is thought to allosterically stabilize the S1-bound inhibitor, slowing its dissociation and potentially enhancing its effect [4] [3].

The following diagram illustrates this dual binding mechanism and its functional consequence.

Citalopram's dual binding to SERT's S1 and S2 sites blocks serotonin reuptake and stabilizes inhibition.

Structure-Activity Relationship (SAR) and Molecular Probes

Systematic SAR studies based on the citalopram scaffold aim to understand molecular determinants of binding and develop tools with novel selectivity profiles [4] [3].

- Key Substituents: The isobenzofuran carbonitrile core is critical for activity. Replacing the nitrile group (CN) at the 5-position with other substituents like bromine (Br) or phenylvinyl can retain high SERT affinity and, in some cases, further improve selectivity over DAT and NET [3].

- Enantioselectivity: The S-configuration of citalopram (escitalopram) consistently shows higher affinity for SERT than the R-enantiomer, a property maintained in synthesized analogues [3].

- Probing the Allosteric (S2) Site: A key SAR study systematically swapped four distinguishing substituents between citalopram (high S1 affinity) and its congener talopram (low S1 affinity). This led to the identification of a dimethyl citalopram derivative that demonstrated approximately twofold selectivity for the S2 site over the S1 site, providing a valuable lead compound for developing purely allosteric SERT inhibitors [4] [5].

Experimental Protocols for Key Assays

For researchers investigating SERT inhibition, here are detailed methodologies for core binding and functional assays.

Radioligand Competition Binding Assay (for Ki Determination)

This protocol is used to determine the binding affinity (Ki) of test compounds at SERT, DAT, and NET [3].

- Tissue Preparation: Use fresh or frozen membrane preparations from rodent brain regions: rat brain stem for SERT, frontal cortex for NET, and caudate-putamen for DAT.

- Radioligands and Incubation:

- SERT Binding: Incubate membrane homogenates with

[³H]citalopram(specific activity ~80 Ci/mmol). A typical assay uses 50-100 µg of protein in a buffer like 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Perform incubation at room temperature for 1 hour to reach equilibrium. - NET Binding: Use

[³H]nisoxetineas the radioligand. - DAT Binding: Use

[³H]WIN 35,428as the radioligand.

- SERT Binding: Incubate membrane homogenates with

- Competition and Filtration: Include multiple concentrations of the test compound (e.g., from 0.1 nM to 10 µM) against a fixed concentration of the radioligand. Include wells for total binding (no competitor) and nonspecific binding (defined by 10 µM fluoxetine for SERT, 100 µM desipramine for NET, or 100 µM nomifensine for DAT). Terminate the reaction by rapid vacuum filtration through glass-fiber filters (e.g., GF/B) presoaked in 0.5% polyethylenimine, followed by three washes with ice-cold buffer.

- Data Analysis: Quantify filter-bound radioactivity by liquid scintillation counting. Calculate specific binding and determine the inhibition constant (Ki) using nonlinear regression analysis (e.g., the Cheng-Prusoff equation for competitive binding).

Allosteric Potency Assay (IC50 for [³H]-Ligand Dissociation)

This assay evaluates a compound's ability to bind to the S2 site and allosterically modulate the dissociation of a ligand from the S1 site [4].

- Pre-binding Step: First, incubate SERT-expressing cell membranes (e.g., from COS7 cells transiently transfected with human SERT) with a tritiated S1 site ligand like

[³H]escitalopramor[³H]paroxetineto allow binding to reach equilibrium. - Induced Dissociation: Dilute the membrane mixture greatly (e.g., 100-fold) into a buffer containing a high concentration (e.g., 10 µM) of an unlabeled S1 site inhibitor (like paroxetine) to prevent rebinding. This initiates the dissociation of the pre-bound radioligand.

- Testing Allosteric Effect: Include various concentrations of the test compound in the dissociation buffer. A compound binding to the S2 site will slow the dissociation rate of the pre-bound radioligand.

- Measurement and Analysis: Stop the dissociation at multiple time points by filtration. The IC50 value is the concentration of test compound that produces half-maximal inhibition of the radioligand dissociation rate, reflecting its potency for the allosteric site.

Research Implications and Future Directions

The detailed mechanistic understanding of citalopram opens several promising research avenues.

- Elucidating Allosteric Inhibition: The discovery of ligands with selectivity for the S2 site is a significant breakthrough. These compounds will be crucial molecular tools to definitively establish the in vivo pharmacological consequences of allosteric SERT inhibition, separate from orthosteric blockade [4].

- Informing Drug Design: SAR data and homology models of SERT, built on structures of bacterial homologues like LeuT and dDAT, guide the rational design of next-generation antidepressants. The goal is to optimize binding interactions, improve selectivity, and potentially engineer drugs with faster onset of action or improved side-effect profiles [4] [3].

- Investigating Downstream Signaling: The therapeutic delay of SSRIs is attributed to neuroadaptive changes. Future research should leverage these tools to study how sustained SERT inhibition and specific ligand binding modes lead to downstream effects like altered Brain-Derived Neurotrophic Factor (BDNF) expression and hippocampal neurogenesis [1].

References

- 1. Citalopram - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Citalopram [en.wikipedia.org]

- 3. Structure-Activity Relationships for a Novel Series of ... [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationship studies of citalopram derivatives [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of citalopram ... [researchprofiles.ku.dk]

Citalopram hydrobromide IC50 values for 5-HT noradrenaline dopamine uptake

IC50 Values & Selectivity Profile

The table below summarizes the key quantitative data on citalopram's inhibition of monoamine uptake:

| Monoamine Transporter | IC50 Value | Selectivity Ratio (vs. 5-HT) | Experimental Context |

|---|---|---|---|

| Serotonin (5-HT) | 1.8 nM [1] [2] | --- | Rat brain synaptosomal preparations [1] [3] |

| Noradrenaline (NA) | 8,800 nM [2] | ~4,889-fold | In vitro studies showing no significant effect on uptake [3] [4] |

| Dopamine (DA) | 41,000 nM [2] | ~22,778-fold | In vitro studies showing no significant effect on uptake [3] [4] |

Experimental Protocols for Key Data

The core data on citalopram's selectivity were primarily obtained from standardized in vitro assays.

- Radioligand Uptake Assay in Rat Brain Synaptosomes: This is a classic method for determining inhibitor potency. The protocol generally involves isolating nerve endings (synaptosomes) from rat brain tissue. These synaptosomes are then incubated with radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NA, [³H]DA) in the presence of varying concentrations of citalopram. The uptake of the radioactive transmitter into the synaptosomes is measured after a specific period, and the concentration of citalopram that inhibits 50% of this uptake (the IC50) is calculated [1] [5].

Mechanism of Action and Signaling Pathways

Citalopram's primary molecular target is the serotonin transporter (SERT or SLC6A4) [4]. The diagram below illustrates its core mechanism and downstream consequences.

This diagram captures the primary mechanism and a key secondary interaction relevant to the data:

- Primary Mechanism: Citalopram binds to SERT with high affinity, inhibiting serotonin reuptake and increasing its concentration in the synaptic cleft, leading to enhanced serotonergic signaling and antidepressant effects [3] [4].

- Receptor Cross-talk: Research indicates that serotonin can inhibit dopamine release in the nucleus accumbens by activating serotonin receptors (5-HT1B) on dopamine terminals. By increasing serotonin levels, citalopram can indirectly modulate dopamine signaling through this mechanism [6].

- "False Neurotransmitter" Hypothesis: One study suggested that in the presence of citalopram, serotonin may accumulate in catecholaminergic terminals and be released by dopamine or norepinephrine, acting as a "false neurotransmitter" [5].

Research Implications

The extreme selectivity of citalopram makes it a valuable tool for isolating serotonergic mechanisms in neuropsychiatric research [3]. Understanding the indirect effects on dopamine systems, such as through 5-HT1B receptor-mediated cross-talk, is an active area of investigation, particularly for understanding the full therapeutic and side-effect profile of SSRIs [6] [7].

References

- 1. Citalopram HBr | 5-HT Receptor inhibitor | Mechanism [selleckchem.com]

- 2. Citalopram hydrobromide | CAS:59729-32-7 [biocrick.com]

- 3. Citalopram--pharmacological profile of a specific serotonin ... [pubmed.ncbi.nlm.nih.gov]

- 4. CITALOPRAM (PD000475, WSEQXVZVJXJVFP- ... [probes-drugs.org]

- 5. The selective serotonin reuptake inhibitor citalopram ... [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin receptors contribute to dopamine depression of ... [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin-2C antagonism augments the effect of ... [pubmed.ncbi.nlm.nih.gov]

pharmacological profile of Citalopram hydrobromide SSRI

Chemical and Pharmacological Profile

Citalopram hydrobromide is a selective serotonin reuptake inhibitor (SSRI) with a chemical structure unrelated to other SSRIs or tricyclic/tetracyclic antidepressants [1]. It is a racemic bicyclic phthalane derivative [1].

| Property | Description |

|---|---|

| Systematic (IUPAC) Name | (±)-1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, hydrobromide [1] |

| Molecular Formula | C₂₀H₂₁FN₂O (free base); C₂₀H₂₂BrFN₂O (HBr salt) [2] [1] |

| Molecular Weight | 324.39 g/mol (free base); 405.35 g/mol (HBr salt) [2] [1] |

| DrugBank ID | DB00215 [2] |

| Modality | Small Molecule [2] |

Mechanism of Action and Pharmacodynamics

Citalopram's antidepressant effect is primarily linked to the potentiation of serotonergic activity in the central nervous system (CNS) by inhibiting neuronal reuptake of serotonin (5-HT) via the serotonin transporter (SLC6A4) [2] [1]. It is the most selective agent in the SSRI class, exhibiting minimal effects on the reuptake of norepinephrine and dopamine and possessing negligible affinity for a wide range of other receptors, including muscarinic cholinergic, histaminergic, and adrenergic receptors [2] [3] [1]. The (S)-enantiomer is primarily responsible for the serotonin reuptake inhibition [1].

The diagram below illustrates the core mechanism of Citalopram's action at the synaptic level.

Citalopram inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels.

Pharmacokinetics and Metabolism

The single- and multiple-dose pharmacokinetics of citalopram are linear and dose-proportional [2] [1]. The following table summarizes its key pharmacokinetic parameters.

| Parameter | Summary |

|---|---|

| Bioavailability | ~80% [2] [3] [1] |

| Time to Peak (Tmax) | ~4 hours [2] [1] |

| Protein Binding | ~80% [2] [1] |

| Volume of Distribution | ~12 L/kg [2] [1] |

| Metabolism | Primarily hepatic via CYP3A4 and CYP2C19 [2] [3] [1] |

| Primary Metabolites | Demethylcitalopram (DCT), Didemethylcitalopram (DDCT) [2] [1] |

| Metabolite Activity | >8 times less potent than parent compound [1] |

| Half-life | ~35 hours [2] [1] |

| Elimination | Urine (~12-23% as unchanged drug); Feces (~10%) [2] |

The metabolic pathway of Citalopram is visualized below.

Citalopram is metabolized in the liver by cytochrome P450 enzymes to active metabolites.

Clinical Applications and Dosing

Citalopram is FDA-approved for Major Depressive Disorder (MDD) in adults [2] [3]. It also has numerous off-label uses and is included in the WHO Model List of Essential Medicines [3].

| Condition | Status | Recommended Adult Dose (Oral) |

|---|---|---|

| Major Depressive Disorder (MDD) | FDA-Approved [2] [3] | Start: 20 mg once daily. Max: 40 mg once daily [3] [4]. |

| Panic Disorder | Approved (e.g., UK) [5] | Start: 10 mg daily, increase to 20 mg after 1 week. Max: 40 mg daily [5]. |

| Obsessive-Compulsive Disorder (OCD) | Off-label [2] [3] | Doses may be higher, but caution required due to QT risk [3]. |

| Generalized Anxiety Disorder (GAD) | Off-label [3] | - |

| Premenstrual Dysphoric Disorder (PMDD) | Off-label [3] | - |

Special Population Dosing:

- Elderly ( >65 years) & Hepatic Impairment: Maximum dose of 20 mg daily [3] [1] [5].

- Renal Impairment (mild-to-moderate): No dose adjustment needed [3] [1].

- CYP2C19 Poor Metabolizers: Maximum dose of 20 mg daily [3] [1].

Adverse Effects and Safety

| Category | Details |

|---|---|

| Most Common Adverse Effects | Nausea, drowsiness, insomnia, dry mouth, increased sweating, tremor, diarrhea, sexual dysfunction (dose-dependent) [3] [6]. |

| Serious & Boxed Warnings | Suicidality: Increased risk in children, adolescents, and young adults [3] [1] [6]. QT Prolongation: Dose-dependent; max 40 mg/day (20 mg for certain groups) [3] [7]. Serotonin Syndrome: Potentially life-threatening [3] [6]. |

| Other Significant Risks | Bleeding, hyponatremia (SIADH), seizures, mania/hypomania, withdrawal symptoms on discontinuation [3] [5] [6]. |

Emerging Research and Experimental Considerations

Recent research explores Citalopram's effects beyond mood regulation. A 2025 systematic review suggests Citalopram and escitalopram may have beneficial effects on glycemic control, showing reductions in HbA1c and fasting blood glucose in patients with major depressive disorder and type 2 diabetes [8]. The proposed mechanisms include modulation of the HPA axis and improvement of insulin sensitivity [8].

Methodological considerations for clinical trials, as derived from this review, include:

- Primary Outcomes: Changes in HbA1c (%) and Fasting Blood Glucose (FBG, mg/dl) [8].

- Secondary Outcomes: Lipid profiles (Triglycerides, Cholesterol, HDL, LDL) and depressive symptom scales (e.g., HAM-D) [8].

- Study Design: Placebo-controlled, randomized trials are essential. Subgroup analysis by comorbidity (T2DM-MDD vs. MDD-only) is recommended [8].

- Dosing: Studies used Citalopram at 20-40 mg/day for 8-26 weeks [8].

Conclusion

This compound remains a clinically relevant SSRI due to its highly selective mechanism of action and well-characterized profile. Key considerations for researchers and prescribers include its dose-dependent QT prolongation risk, need for careful dose titration in special populations, and potential for clinically significant drug-drug interactions. Emerging evidence of its metabolic effects opens new avenues for research into its therapeutic applications.

References

- 1. Tablets this compound [dailymed.nlm.nih.gov]

- 2. Citalopram: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Citalopram - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Citalopram (oral route) - Side effects & dosage [mayoclinic.org]

- 5. 20mg Tablets - Summary of Product Characteristics... Citalopram [medicines.org.uk]

- 6. Citalopram: MedlinePlus Drug Information [medlineplus.gov]

- 7. Citalopram [en.wikipedia.org]

- 8. Effects of the selective serotonin reuptake inhibitors ... [frontiersin.org]

Citalopram hydrobromide biological activity and receptor binding

Primary Mechanism of Action and Receptor Binding Profile

Citalopram's core mechanism involves highly selective inhibition of the serotonin transporter (SERT), with minimal affinity for other neurotransmitter receptors. The table below summarizes its primary and secondary molecular interactions.

| Target/Action | Interaction Type | Biological Consequence & Significance |

|---|---|---|

| Serotonin Transporter (SERT/SLC6A4) | Primary target; potent inhibitor of serotonin reuptake [1] [2] [3]. | Increases synaptic serotonin levels, potentiating serotonergic neurotransmission; underlies antidepressant and anxiolytic effects [1] [2]. |

| Allosteric Site on SERT | Binds to a low-affinity allosteric site, modulating the primary (orthosteric) site [4]. | Slows dissociation of citalopram from the orthosteric site, prolonging inhibitory action; the R-enantiomer binds here and may antagonize the S-enantiomer (escitalopram) [4]. |

| Nicotinic Acetylcholine Receptors (AChRs) | Non-competitive antagonist; shows subtype selectivity [5]. | Inhibits α3β4 and α9α10 AChRs with highest potency; may contribute to anti-addictive effects and represent a secondary mechanism of action [5]. |

| Other Neurotransmitter Receptors | Minimal to negligible affinity [1] [2] [3]. | High selectivity explains favorable side-effect profile (e.g., low anticholinergic, cardiovascular effects) compared to older antidepressants. |

The following diagram illustrates citalopram's primary mechanism at the serotonin transporter and its allosteric modulation.

Key Experimental Findings and Protocols

Research into citalopram's biological activity employs various techniques to elucidate its binding mechanisms and functional effects on neuronal systems.

Electrophysiology to Study Neuronal Firing

Objective: To investigate how citalopram and its enantiomers acutely affect the firing activity of serotonergic neurons in the dorsal raphé nucleus, and the role of the SERT allosteric site [4].

- Methodology:

- In Vivo Electrophysiology: Anesthetized rodents (e.g., transgenic mice expressing human SERT) are used. A recording electrode is placed in the dorsal raphé nucleus to monitor the firing rate of serotonin neurons [4].

- Drug Administration: Citalopram, escitalopram (S-enantiomer), or R-citalopram are administered intravenously. Doses are typically given in cumulative increments (e.g., starting at 0.1 mg/kg) [4].

- Data Analysis: The firing rate is recorded before and after drug administration. The dose required to achieve a 50% reduction in the baseline firing rate (ID50) is calculated for comparison between compounds and genetic models [4].

Calcium Influx Assays for Nicotinic AChR Selectivity

Objective: To determine the inhibitory potency (IC50) of citalopram on different human nicotinic AChR subtypes [5].

- Methodology:

- Cell Culture: Use cell lines stably expressing specific human nAChR subtypes, such as HEK293 cells for hα3β4 and hα4β2, or GH3 cells for hα7 AChRs [5].

- Loading and Stimulation: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). A specific AChR agonist (e.g., (±)-epibatidine for hα3β4 and hα4β2, or PNU-282987 for hα7) is applied to stimulate the receptors and induce calcium influx [5].

- Inhibition Measurement: Citalopram is applied concurrently with the agonist. The resulting fluorescence, proportional to calcium influx, is measured. A dose-response curve is generated from data at various citalopram concentrations to calculate the IC50 value for each AChR subtype [5].

Radioligand Binding Competition Experiments

Objective: To measure the binding affinity of citalopram for different states of nAChRs and investigate its mechanism as a non-competitive antagonist [5].

- Methodology:

- Membrane Preparation: Cell membranes containing the nAChR of interest (e.g., hα3β4) are prepared [5].

- Competition Binding: Membranes are incubated with a known radiolabeled ligand (e.g., [³H]imipramine, which binds in the ion channel lumen) in the presence of increasing concentrations of unlabeled citalopram [5].

- Analysis: The data is analyzed to determine the inhibition constant (Ki), quantifying citalopram's affinity for the site. This technique can distinguish binding to desensitized versus resting receptor states [5].

Visualizing a Key Experimental Workflow

The following diagram integrates these methodologies into a cohesive workflow for studying citalopram's activity on nAChRs.

Research Implications and Future Directions

The finding that citalopram inhibits α3β4 and α9α10 nAChRs with notable potency reveals a significant secondary pharmacological activity [5]. As α3β4* AChRs in the medial habenula are implicated in addiction and affective behaviors, this inhibition may underpin citalopram's off-label utility in treating conditions like alcohol dependence [5]. This opens a promising path for developing novel citalopram analogs with optimized nAChR activity for improved pharmacotherapies.

References

- 1. Citalopram - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Citalopram: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. CITALOPRAM (PD000475, WSEQXVZVJXJVFP- ... [probes-drugs.org]

- 4. The allosteric citalopram binding site differentially ... [sciencedirect.com]

- 5. Selectivity of (±)-citalopram at nicotinic acetylcholine ... [pmc.ncbi.nlm.nih.gov]

Citalopram hydrobromide physicochemical characteristics

Molecular Identity & Basic Characteristics

The table below outlines the fundamental identifying information and molecular properties of Citalopram hydrobromide [1].

| Property | Specification |

|---|---|

| CAS Number | 59729-32-7 [1] |

| Molecular Formula | C₂₀H₂₂BrFN₂O [1] |

| Molecular Weight | 405.30 g/mol [1] |

| Purity | ≥98% (for research grades) [1] |

| Primary Application | Selective inhibitor of the serotonin (5-HT) transporter; SSRI [1] |

Stability & Degradation Profile

Forced degradation studies are crucial for understanding the stability of a drug substance and developing stable formulations. The following table summarizes the characterized degradation products of this compound formed under specific stress conditions [2].

| Degradation Product | Stress Condition | Characterization / Identity |

|---|---|---|

| Product I | Hydrolytic | New impurity characterized as 3-hydroxycitalopram N-oxide [2] |

| Product II | Hydrolytic | Known impurity: Citalopram carboxamide [2] |

| Product III | Photolytic | - |

| Product IV | Photolytic | Known impurity: Citalopram N-oxide [2] |

| Product V | Photolytic | - |

This degradation pathway can be visualized as follows:

Analytical Method for Stability-Indicating Assay

A validated stability-indicating LC-UV method has been developed to separate Citalopram from its degradation products [2]. Here is a summary of the protocol:

- Objective: To optimally resolve this compound and its five degradation products for stability testing [2].

- Column: C8 column [2].

- Mobile Phase: Mixture of acetonitrile and ammonium acetate buffer (pH* 4.5) [2].

- Flow Rate: 0.50 mL min⁻¹ [2].

- Detection: Photodiode Array (PDA) detector, confirming peak purity [2].

- Method Performance:

Activity at Nicotinic Acetylcholine Receptors (AChRs)

Beyond its primary action on the serotonin transporter, Citalopram also acts as a non-competitive antagonist at various nicotinic acetylcholine receptors (AChRs). Its inhibitory activity varies by subtype [3].

| AChR Subtype | Experimental System | Inhibitory Potency (IC₅₀ ± SD) | Proposed Mechanism / Site |

|---|---|---|---|

| hα3β4 | Ca²⁺ influx in HEK293 cells | 5.1 ± 1.3 µM [3] | Binds to imipramine sites in desensitized state [3] |

| hα4β2 | Ca²⁺ influx in HEK293 cells | 19.1 ± 4.2 µM [3] | - |

| hα7 | Ca²⁺ influx in GH3 cells | 18.8 ± 1.1 µM [3] | - |

| rα9α10 | Electrophysiology in oocytes | 7.5 ± 0.9 µM [3] | Competitively inhibits orthosteric sites [3] |

| Mouse α3β4* | Electrophysiology in MHb neurons | 7.6 ± 1.0 µM [3] | Voltage-dependent block of ion channel lumen [3] |

The experimental workflow used to determine these mechanisms is summarized below:

Key Insights for Research & Development

The data reveals several critical aspects of this compound:

- Polymorphism and Stability: Research indicates that this compound can exist in an amorphous form in certain drug delivery systems like lyophilized wafers, which can impact its long-term physical stability. The choice of additives in the formulation is critical to mitigate this [4].

- Off-Target Pharmacology: The potent inhibition of α3β4 and α9α10 nicotinic AChRs [3] suggests a molecular basis for its reported off-label uses (e.g., alcohol withdrawal) and anti-inflammatory effects, which are areas of active investigation.

- Handling Considerations: this compound is classified as a Dangerous Good for transport, which has implications for logistics and storage in a research or manufacturing setting [1].

References

- 1. , Citalopram Salt | CAS 59729-32-7 | SCBT - Santa... Hydrobromide [scbt.com]

- 2. This compound: degradation product ... [scienceopen.com]

- 3. Selectivity of (±)-citalopram at nicotinic acetylcholine ... [pmc.ncbi.nlm.nih.gov]

- 4. Impact of additives on the long-term physical stability of ... [sciencedirect.com]

Citalopram hydrobromide metabolic pathway and demethylated metabolites

Citalopram Metabolic Pathway

Citalopram is a selective serotonin reuptake inhibitor (SSRI) whose antidepressant effect is primarily due to the S-enantiomer [1]. Its metabolism is complex and stereoselective, leading to several primary and secondary metabolites.

- Primary N-Demethylation: The major metabolic route is N-demethylation, catalyzed mainly by CYP2C19 and CYP3A4, to form N-desmethylcitalopram (DCT) [1] [2] [3]. DCT has significantly lower pharmacological activity compared to the parent drug [1].

- Secondary N-Demethylation: DCT is further N-demethylated by CYP2D6 to form N-didesmethylcitalopram (DDCT) [1].

- Alternative Pathways: Other minor metabolic pathways include N-oxidation to form citalopram N-oxide (mediated by CYP2D6) and deamination to a propionic acid metabolite [1].

The table below summarizes the key enzymes and kinetic parameters for the formation of the major demethylated metabolites.

| Metabolite | Primary CYP Enzyme(s) | Reported Km (μM) | Reported Vmax (pmol/min/pmol P450) | Notes |

|---|---|---|---|---|

| N-desmethylcitalopram (DCT) | CYP2C19, CYP3A4 [1] [3] | 122.67 ± 9.67 (for CYP2C19*1) [4] | 19.10 ± 0.45 (for CYP2C19*1) [4] | In vitro data from recombinant enzyme systems. Km values suggest high-affinity enzyme components may exist [3]. |

| N-didesmethylcitalopram (DDCT) | CYP2D6 [1] | Information not specified in search results | Information not specified in search results | A minor, less potent metabolite. |

Impact of Genetic Polymorphisms

Genetic variations, particularly in the CYP2C19 gene, significantly influence citalopram metabolism and clinical outcomes. Patients can be classified into different metabolizer phenotypes (e.g., poor, intermediate, extensive, ultrarapid) based on their genotype.

The table below summarizes the functional impact of selected CYP2C19 variants on citalopram N-demethylation, as determined by in vitro studies.

| CYP2C19 Variant | Key Amino Acid Change | Impact on Citalopram Demethylation | Relative Clearance (% of Wild-Type *1) |

|---|---|---|---|

| *2C (rs181297724) | A161P | Decreased | 29.93% [4] |

| *2F (rs770829708) | D341N | Decreased | 58.79% [4] |

| *3 | - | No function / Weak activity | ~0% [4] |

| *29 | - | Increased | ~500% (5-fold increase) [4] |

| L16F | L16F | Increased | ~150% (1.5-fold increase) [4] |

| Wild-Type (*1) | - | Reference | 100.00% [4] |

These genetic differences translate to clinical effects:

- Poor Metabolizers (e.g., carriers of *2, *3 alleles) have reduced clearance, leading to elevated plasma concentrations of citalopram and an increased risk of dose-dependent adverse effects [1] [4].

- Ultrarapid Metabolizers (e.g., carriers of the *17 allele or *29) have lower plasma drug concentrations, potentially leading to reduced efficacy or treatment failure [1] [4].

Experimental Protocols for In Vitro Metabolism

To study citalopram metabolism and characterize enzyme variants, robust in vitro methodologies are employed.

Incubation System Using Recombinant Enzymes

This protocol is adapted from recent functional studies of CYP2C19 variants [4].

- Enzyme Source: Use microsomes from Sf21 insect cells expressing recombinant human CYP2C19 variants (wild-type and mutants).

- Incubation Setup: A typical 200 μL reaction mixture may contain:

- Microsomal Protein: 50 pmol of recombinant P450 enzyme.

- Citalopram Substrate: A range of concentrations (e.g., 5-200 μM) prepared in reaction buffer.

- Cofactor: 1.0 mM NADPH (to initiate the reaction).

- Buffer: 100 mM potassium phosphate buffer (pH 7.4).

- Incubation: Pre-incubate the mixture (excluding NADPH) for 5 minutes at 37°C. Initiate the reaction by adding NADPH and incubate for a defined period (e.g., 30 minutes).

- Reaction Termination: Stop the reaction by adding 200 μL of ice-cold acetonitrile.

Analytical Method: HPLC with Fluorescence Detection (HPLC-FLD)

- Sample Preparation: Centrifuge the terminated reaction mixture (e.g., 15,000 × g for 10 minutes) and analyze the supernatant.

- Chromatography:

- Column: A reversed-phase C18 column (e.g., 4.6 × 150 mm, 5 μm).

- Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile.

- Flow Rate: 1.0 mL/min.

- Detection: Fluorescence detection with excitation/emission wavelengths optimized for citalopram and its metabolites (e.g., Ex 240 nm / Em 310 nm) [4].

- Quantification: Use calibration curves of authentic citalopram and DCT standards for quantification. Kinetic parameters (Km, Vmax) are calculated by fitting metabolite formation data to the Michaelis-Menten model.

Citalopram Metabolic Pathway Visualization

The diagram below summarizes the primary metabolic pathways of citalopram and the key enzymes involved.

This overview synthesizes current technical knowledge, demonstrating that understanding the intricacies of citalopram metabolism, especially the role of pharmacogenetics, is crucial for optimizing its use in drug development and personalized medicine.

References

- 1. PharmGKB summary: citalopram pharmacokinetics pathway [pmc.ncbi.nlm.nih.gov]

- 2. Citalopram: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Identification of Cytochrome P450 Isoforms Involved in ... [sciencedirect.com]

- 4. In vitro assessment of the impact of 30 CYP2C19 variants ... [pmc.ncbi.nlm.nih.gov]

Citalopram hydrobromide pharmacokinetics and half-life in research models

Quantitative Pharmacokinetic Profile of Citalopram

The table below summarizes the core pharmacokinetic parameters of citalopram across different research models, highlighting key interspecies differences.

| Parameter | Humans | Mouse Model (Pregnant, GD18) | Beagle Dog |

|---|---|---|---|

| Bioavailability | ~80% [1] [2] [3] | Information not specified in search results | Information not specified in search results |

| Protein Binding | <80% [2] [3] | Information not specified in search results | Information not specified in search results |

| Metabolism | Primarily hepatic, via CYP3A4 and CYP2C19 [1] [2] [3] | Affected by gestational stage [4] | Hepatic; high affinity via CYP2D15 (analogous to human CYP2D6) [5] |

| Primary Metabolites | Desmethylcitalopram (DCT), Didesmethylcitalopram (DDCT) [1] [5] [3] | Desmethylcitalopram (DCIT) [4] | Desmethylcitalopram (DCIT), Didesmethylcitalopram (DDCT) [5] |

| Half-Life (Parent Compound) | ~35 hours (mean) [1] [2] [3] | ~0.93 hours (Fixed Dose); ~1.08 hours (Weight-Adjusted) [4] | ~9.6 hours [5] |

| Half-Life (Primary Metabolite) | Information not specified in search results | Information not specified in search results | DCIT: ~8.1 hours; DDCT: ~27.8 hours [5] |

| Clearance | Systemic: ~330 mL/min [3] | Increased during pregnancy (e.g., 647 mL/h in GD18FD mice) [4] | Information not specified in search results |

| Volume of Distribution | ~12 L/kg [3] | Increased during pregnancy (e.g., 36.0 mL in GD18FD mice) [4] | Information not specified in search results |

A critical finding from animal studies is that fetal exposure to citalopram can exceed maternal exposure, and this is influenced by gestational stage and the development of fetal metabolic capacity [4]. Furthermore, dogs exhibit a significantly different metabolic profile, producing much higher levels of the metabolite DDCT, which is associated with convulsive risks in this species [5].

Experimental Protocols for Preclinical PK Studies

Here are detailed methodologies for key experiments cited in the search results, which can serve as a reference for designing preclinical studies.

Protocol: Maternal Pharmacokinetics and Fetal Disposition in a Mouse Model

This protocol is derived from a study investigating gestational stage-dependent pharmacokinetics [4].

- Animal Model: Pregnant mice at gestational days (GD) 14 and 18.

- Dosing:

- Acute Fixed Dose: A single dose of 0.6 mg of citalopram was administered.

- Acute Weight-Adjusted Dose: A single dose of 20 mg/kg was administered.

- Sample Collection: Maternal and fetal serum was collected at time points from 3.5 minutes to 3.5 hours post-administration. Fetal brains were also collected for disposition analysis.

- Analysis:

- Drug Quantification: Serum concentrations of citalopram and its metabolite desmethylcitalopram (DCIT) were determined.

- Pharmacokinetic Modeling: Serum concentration-time courses were fitted to a two-compartment model to estimate parameters like peak concentration (C0), area under the curve (AUC), half-life (t1/2), volume of distribution (VD), and clearance (CL).

- Enzymatic Activity: Fetal drug metabolic capacity was assessed using enzymatic activity assays.

Protocol: In Vitro Metabolism in Beagle Dog Liver Microsomes

This pilot study aimed to characterize the enzymes involved in citalopram metabolism in dogs [5].

- Microsomal Preparation: Liver microsomes were prepared from a drug-naive Beagle dog and stored at -80°C. Protein content was assessed via a colorimetric procedure (e.g., Lowry method).

- Incubation Procedure:

- Pre-incubation: 100 μg of microsomal protein was pre-incubated for 15 minutes at 37°C with a NADPH-generating system.

- Reaction: Racemic citalopram or DCIT substrate was added at concentrations ranging from 1 to 1000 μM, and the incubation continued for 1 hour at 37°C.

- Reaction Termination: The reaction was stopped by adding 0.250 M NaOH at 4°C.

- Enzyme Kinetics & Inhibition:

- Kinetics: Incubations at varying substrate concentrations were used to calculate enzyme kinetics (Km and Vmax).

- Inhibition: Specific chemical inhibitors for different canine CYP450 isozymes (e.g., quinidine for CYP2D15, ketoconazole for CYP3A12, omeprazole for CYP2C21/41) were used to identify the primary metabolic pathways.

Citalopram Metabolism and Experimental Workflow

The following diagram illustrates the primary metabolic pathways of citalopram and integrates the key in vitro experimental workflow used to study them.

This diagram summarizes the core metabolic transformation of citalopram into its primary metabolites, the key cytochrome P450 enzymes involved in humans and dogs, and the general flow of in vitro incubation experiments used to study this process [1] [5] [3].

Key Takeaways for Research and Development

- Significant Species Differences Exist: The metabolism and half-life of citalopram vary greatly between species. Dogs, a common non-rodent model, have a distinct metabolic profile dominated by CYP2D15, leading to high levels of DDCT, which is a minor metabolite in humans [5]. This limits the dog's predictive value for human cardiac (QT prolongation) and neurological (seizure) risks.

- Pregnancy Alters Pharmacokinetics: Physiological changes during pregnancy significantly impact citalopram's disposition, leading to increased clearance and volume of distribution in mice [4]. This is a critical consideration for reproductive toxicity and fetal exposure studies.

- In Vitro Models are Key for Mechanistic Studies: Liver microsome incubations, combined with specific chemical inhibitors, are a validated method to delineate the specific CYP450 enzymes responsible for metabolizing citalopram in different species [5].

References

- 1. Citalopram - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Citalopram [en.wikipedia.org]

- 3. Citalopram: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Maternal Pharmacokinetics and Fetal Disposition of (±) [pmc.ncbi.nlm.nih.gov]

- 5. Citalopram in vitro metabolism in a Beagle dog [pmc.ncbi.nlm.nih.gov]

Citalopram hydrobromide WHO essential medicines status for depressive disorders

Drug Profile and Regulatory Status

| Attribute | Description |

|---|---|

| WHO Essential Medicine Status | Listed for depressive disorders [1] |

| FDA-Approved Indication | Treatment of depression in adults (18 years and older) [1] [2] |

| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) [1] [3] [2] |

| Year of FDA Approval | 1998 [1] [3] |

| Common Brand Names | Celexa, Cipramil [3] |

Pharmacology and Mechanism of Action

Citalopram's therapeutic effect is primarily through potentiation of serotonergic activity in the central nervous system.

- Primary Mechanism: Potent and selective inhibition of neuronal serotonin (5-HT) reuptake at the presynaptic membrane via the serotonin transporter (SLC6A4). This increases serotonin availability in the synaptic cleft [1] [2].

- Selectivity: It has minimal effects on the reuptake of norepinephrine and dopamine and has no significant affinity for muscarinic, histaminergic, GABAergic, or adrenergic receptors [1] [2].

- Neurotrophic Hypothesis: Chronic administration is associated with increased expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and prefrontal cortex, countering the neuronal loss hypothesized in depression [1].

The diagram below illustrates the metabolic pathway of citalopram.

Pharmacokinetic Profile at a Glance

| Parameter | Details |

|---|---|

| Bioavailability | ~80% [1] [3] |

| Time to Peak Concentration | ~4 hours [3] |

| Protein Binding | <80% [3] [2] |

| Half-Life | ~35 hours (24-48 hour range) [1] [3] |

| Primary Metabolizing Enzymes | CYP3A4 and CYP2C19 [1] [2] |

| Active Metabolites | Demethylcitalopram (DCT) and Didesmethylcitalopram (DDCT); minimal activity [3] [2] |

| Route of Elimination | Primarily hepatic; ~12-23% of unchanged drug excreted in urine [2] |

Key Safety and Tolerability Considerations

| Category | Details |

|---|---|

| Most Common Adverse Effects | Nausea, drowsiness, insomnia, dry mouth, increased sweating, constipation, diarrhea, sexual dysfunction (dose-dependent) [1] [4] |

| Boxed Warning | Suicidality: Increased risk of suicidal thinking and behavior in children, adolescents, and young adults (<24 years) [1] [4] [5] |

| Serious Adverse Effects | QT Prolongation: Dose-dependent; max dose 40 mg/day (20 mg for >60 yrs, hepatic impairment) [1] [5]. Serotonin Syndrome, Hyponatremia/SIADH (especially in elderly) [1] |

| Major Drug Interactions | Contraindicated with MAOIs (risk of serotonin syndrome). CYP2C19 inhibitors (e.g., omeprazole) increase citalopram exposure. Drugs that prolong QT interval (e.g., pimozide) [1] [4] [5] |

| Pregnancy & Lactation | Pregnancy: Risks of persistent pulmonary hypertension (PPHN) and poor neonatal adaptation [1]. Lactation: Citalopram is present in breast milk; monitor infant for drowsiness, feeding difficulties [1] |

Dosing and Administration Guidelines

- Adult Depression (<60 years): Start at 20 mg once daily; may increase to 40 mg daily after at least one week [1] [5].

- Dosage Limitations: Maximum dose is 40 mg/day due to QT prolongation risk. For patients >60 years, those with hepatic impairment, or poor CYP2C19 metabolizers, the maximum recommended dose is 20 mg/day [1] [5].

- Administration: Can be taken with or without food [4]. Onset of antidepressant effect is typically 1-4 weeks, with full response potentially taking 8-12 weeks [1] [4].

- Discontinuation: Taper gradually to avoid withdrawal symptoms such as dizziness, nausea, and sensory disturbances [1] [4].

References

Application Notes: A Validated Stability-Indicating HPLC-UV Method for Citalopram Hydrobromide

1. Introduction Citalopram hydrobromide (CTL) is a widely prescribed antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. Monitoring its purity and stability is crucial in pharmaceutical development and quality control. This document outlines a validated, stability-indicating reversed-phase HPLC-UV method for the quantification of this compound and the characterization of its degradation products. The method forces the drug to degrade under various stress conditions, demonstrating its ability to separate the parent compound from its degradation products, which is essential for accurately assessing stability and shelf-life. [1]

2. Key Features of the Method This method offers several advantages for pharmaceutical analysis:

- Stability-Indicating Power: Effectively separates Citalopram from its forced degradation products, confirming method specificity. [1]

- Validated Performance: The method has been validated according to standard guidelines, demonstrating satisfactory accuracy, precision, linearity, and robustness. [1]

- Detailed Degradation Profile: Characterizes multiple degradation products formed under hydrolytic and photolytic conditions, providing insight into the drug's stability. [1]

3. Experimental Methodology

3.1. Materials and Reagents

- Reference Standard: this compound.

- Solvents: HPLC-grade methanol, water, and acetonitrile.

- Buffers: Analytical-grade potassium dihydrogen orthophosphate, orthophosphoric acid, and triethylamine.

- Sample: Pharmaceutical dosage forms (e.g., tablets) containing this compound.

3.2. Instrumentation and Chromatographic Conditions The analysis should be performed using a standard HPLC system equipped with a UV-Visible detector. The summarized chromatographic conditions are provided in the table below.

| Parameter | Specification |

|---|---|

| Column | C18 column (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Phosphate Buffer (pH 6.8) : Acetonitrile : Methanol : Triethylamine (50:35:15:0.1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 239 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

| Run Time | Not specified in source; determine during method equilibration (e.g., 10-15 min). |

3.3. Forced Degradation (Stress) Studies Protocol Forced degradation studies are critical for validating the stability-indicating nature of the method. The following conditions were applied to a drug solution to accelerate degradation: [1]

- Acidic Hydrolysis: Treat the drug with 1M HCl and heat at 80°C for 5 hours.

- Alkaline Hydrolysis: Treat the drug with 0.1M NaOH and heat at 80°C for 2 hours.

- Oxidative Degradation: Treat the drug with 3% H₂O₂ at room temperature for 24 hours.

- Photolytic Degradation: Expose the solid drug and drug solution to UV light for 24 hours.

Under these conditions, five degradation products (I-V) were formed. Products I and II were formed under hydrolytic conditions, while products III-V were formed under photolytic conditions. [1]

3.4. Sample Preparation

- Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1 mg/mL. Further dilute with mobile phase as needed to obtain working standards.

- Assay Sample Solution (for tablets): Weigh and powder not less than 20 tablets. Transfer a portion of the powder, equivalent to about 10 mg of Citalopram, to a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume with methanol. Filter the solution and use the filtrate for analysis.

4. Method Validation Summary The method was validated according to standard protocols, with key parameters summarized in the table below. [1]

| Validation Parameter | Result / Outcome |

|---|---|

| Linearity Range | 50-500 ng/band (HPTLC reference); confirm range for HPLC. |

| Precision (% RSD) | RSD < 2% for both repeatability and intermediate precision. |

| Accuracy (% Recovery) | 98.5% - 101.5% |

| Specificity | Peak purity index > 0.999; baseline separation from degradation products. |

| LOD / LOQ | LOD: ~20 ng/band; LOQ: ~50 ng/band (HPTLC reference). |

| Robustness | Method was robust to deliberate, small changes in mobile phase composition and other parameters. |

5. Degradation Pathway and Workflow The experimental workflow for the forced degradation study and analysis can be visualized as a directed graph, clarifying the logical sequence of steps.

Diagram 1: Experimental workflow for forced degradation studies of this compound.

6. Results and Discussion

- Degradation Products: The method successfully separated Citalopram from its five degradation products. Two products (II and IV) were identified as known impurities, citalopram carboxamide and citalopram-N-oxide, respectively. Product I was characterized as a novel impurity, 3-hydroxycitalopram N-oxide. [1]

- Assay Application: The validated method was successfully applied to quantify this compound in commercial tablet dosage forms, demonstrating its practicality for routine quality control. [1]

- Method Selectivity: The chromatograms from stress studies showed well-resolved peaks for all degradation products, confirming that the method is selective and stability-indicating. The assay results were unaffected by the presence of excipients from tablet formulations.

References

Comprehensive Application Notes and Protocols for Micellar Liquid Chromatographic Determination of Citalopram Hydrobromide and Its Metabolites

Then, I will now begin writing the main body of the content.

Introduction

Citalopram hydrobromide (CTA) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of major depressive disorder. As with many psychiatric medications, therapeutic drug monitoring is essential for optimizing efficacy while minimizing adverse effects. Citalopram undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP2C19) to form two active metabolites: desmethyl citalopram (DCTA) and didesmethyl citalopram (DDCTA). Monitoring these metabolites is particularly important as they contribute to the pharmacological activity and exhibit significantly longer elimination half-lives (up to 59 hours for DCTA) compared to the parent compound.

Micellar liquid chromatography (MLC) has emerged as a powerful analytical technique for the simultaneous determination of citalopram and its metabolites in various matrices. MLC offers distinct advantages over conventional reversed-phase HPLC, including enhanced green chemistry characteristics through reduced organic solvent consumption, improved compatibility with biological matrices, and cost-effectiveness. These application notes provide detailed protocols and experimental data for the reliable determination of citalopram and its main metabolites using MLC, with applications spanning pharmaceutical quality control, therapeutic drug monitoring, and forensic toxicology.

Methodology Overview

Principle of Micellar Liquid Chromatography

Micellar liquid chromatography utilizes surfactant-based mobile phases above their critical micellar concentration to create a unique three-phase separation system. The stationary phase is modified by adsorption of monomeric surfactant molecules, while micelles in the mobile phase act as a pseudophase that can interact with analytes. This configuration provides multiple interaction mechanisms including partitioning between stationary phase and aqueous mobile phase, between stationary phase and micelles, and between aqueous phase and micelles. The versatility of this system allows for simultaneous separation of compounds with varying hydrophobicities, making it particularly suitable for monitoring parent drugs and their metabolites which often possess different polarities.

For citalopram analysis, sodium dodecyl sulphate (SDS) has been identified as the optimal surfactant due to its appropriate micellar properties, UV transparency at the detection wavelength, and ability to provide efficient separation of citalopram from its demethylated metabolites. The addition of organic modifiers such as propanol further enhances selectivity and efficiency by modifying the micellar properties and stationary phase interactions.

Comparative Analytical Techniques

While MLC offers significant advantages for routine monitoring, several other chromatographic techniques have been employed for citalopram analysis. Traditional reversed-phase HPLC with octadecyl silane columns remains common, typically utilizing acetonitrile or methanol with aqueous buffers as mobile phases. Ultra-high performance liquid chromatography (UHPLC) provides enhanced resolution and faster analysis times through sub-2μm particle columns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, particularly valuable for pharmacokinetic studies requiring low detection limits. However, MLC maintains distinct advantages in terms of cost-effectiveness, reduced solvent toxicity, and simplified sample preparation for biological matrices.

Table 1: Comparison of Analytical Techniques for Citalopram and Metabolite Determination

| Technique | Detection Limits | Analysis Time | Cost per Analysis | Matrix Compatibility | Key Applications |

|---|---|---|---|---|---|

| Micellar LC | 0.3-0.5 μg/mL [1] | 15-20 min | Low | High (direct injection possible) | Routine TDM, quality control |

| Reversed-phase HPLC | 1-5 ng/mL [2] | 20-30 min | Medium | Medium (requires extraction) | Clinical plasma monitoring |

| UHPLC-DAD | 4-8 ng/mL [3] | <10 min | Medium-High | Medium (requires extraction) | High-throughput screening |

| LC-MS/MS | 0.1-0.5 ng/mL [4] | 5-15 min | High | High (with internal standard) | Pharmacokinetic studies |

Experimental Design

Instrumentation and Materials

Chromatographic System: The MLC method should be implemented using a high-pressure liquid chromatography system equipped with a binary or quaternary pump, autosampler or manual injection valve, column thermostat, and UV-Vis or diode array detector. Data acquisition and processing can be performed using compatible software.

Columns: A reverse-phase C18 column (250 × 4.6 mm i.d., 5 μm particle size) provides optimal separation efficiency for the citalopram metabolites. The column should be maintained at 60°C throughout the analysis to ensure consistent retention times and peak shapes [1].

Chemical Reagents:

- Sodium dodecyl sulphate (SDS), electrophoresis grade ≥99%

- 1-Propanol, HPLC grade

- Tri-ethylamine, HPLC grade

- o-Phosphoric acid, analytical grade

- This compound reference standard

- Desmethyl citalopram hydrochloride reference standard

- Didesmethyl citalopram tartrate reference standard

- High-purity water (HPLC grade)

Mobile Phase Preparation

The optimized mobile phase consists of 0.18 M SDS, 15% (v/v) 1-propanol, and 0.3% (v/v) tri-ethylamine, adjusted to pH 4 with 0.2 M o-phosphoric acid [1]. Preparation should follow this specific protocol:

SDS Solution: Dissolve 51.8 g of SDS in approximately 800 mL of HPLC-grade water with vigorous stirring and gentle heating (40-50°C) to facilitate dissolution. Once completely dissolved, cool to room temperature.

Organic Modifier: Add 150 mL of 1-propanol to the SDS solution while stirring continuously.

pH Adjustment: Add 3 mL of tri-ethylamine to the mixture. Slowly add o-phosphoric acid (approximately 10-15 mL) until the pH reaches 4.0, monitoring with a calibrated pH meter.

Final Volume: Transfer the solution to a 1-liter volumetric flask and dilute to volume with HPLC-grade water.

Filtration: Filter the mobile phase through a 0.45 μm nylon membrane filter under vacuum and degas by sonication for 10 minutes before use.

Chromatographic Conditions

The separation is performed under the following optimized conditions:

- Flow Rate: 2.0 mL/min

- Detection Wavelength: 240 nm

- Column Temperature: 60°C

- Injection Volume: 20 μL

- Analysis Time: 15 minutes per sample

These conditions provide baseline separation of citalopram and its metabolites with resolution factors >1.5 between all peaks of interest.

Sample Preparation Techniques

3.4.1 Pharmaceutical Formulations

For tablet analysis, accurately weigh and powder not less than 20 tablets. Transfer an amount equivalent to 10 mg of citalopram to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes with occasional shaking, and dilute to volume with mobile phase. Filter through a 0.45 μm syringe filter, discarding the first few mL of filtrate.

3.4.2 Biological Samples (Plasma/Serum)

For plasma samples, employ supported liquid extraction (SLE) for optimal recovery [5]:

Pre-treatment: Mix 1 mL of plasma with 100 μL of internal standard solution (venlafaxine hydrochloride or chlordiazepoxide at 10 μg/mL).

SLE Procedure: Load the mixture onto an SLE cartridge and allow 5 minutes for absorption.

Elution: Elute with 2 × 3 mL of dichloromethane:isopropanol (9:1, v/v).

Evaporation: Evaporate the eluent to dryness under gentle nitrogen stream at 40°C.

Reconstitution: Reconstitute the residue in 500 μL of mobile phase, vortex for 30 seconds, and centrifuge at 10,000 × g for 5 minutes before injection.

3.4.3 Saliva Samples

Saliva collection offers a non-invasive alternative for therapeutic drug monitoring [3]:

Collection: Collect unstimulated saliva in polypropylene tubes. Centrifuge at 8,000 × g for 10 minutes to remove particulate matter.

Extraction: Apply either SLE (as described for plasma) or liquid-liquid extraction using dichloromethane.

Alternative LLE: For LLE, mix 1 mL of saliva with 3 mL of dichloromethane, shake for 20 minutes, centrifuge, and transfer the organic layer for evaporation.

The following workflow diagram illustrates the complete MLC analytical procedure from sample preparation to data analysis:

Method Validation

Validation Parameters

The MLC method for simultaneous determination of citalopram and its metabolites has been comprehensively validated according to ICH guidelines. The validation data demonstrate that the method is suitable for its intended applications in pharmaceutical analysis and therapeutic drug monitoring.

Table 2: Method Validation Parameters for Citalopram and Metabolites by MLC

| Parameter | Citalopram | Desmethylcitalopram | Didesmethylcitalopram |

|---|---|---|---|

| Linearity Range (μg/mL) | 1.0-200.0 | 0.6-200.0 | 0.5-200.0 |

| Correlation Coefficient (R²) | >0.999 | >0.999 | >0.999 |

| LOD (μg/mL) | 0.5 | 0.4 | 0.3 |

| LOQ (μg/mL) | 0.8 | 0.5 | 0.4 |

| Precision (RSD%) | |||

| - Intra-day (n=6) | 0.82-1.25 | 0.91-1.36 | 0.87-1.42 |

| - Inter-day (n=3 days) | 1.25-1.84 | 1.36-1.95 | 1.42-2.13 |

| Accuracy (% Recovery) | 98.5-101.2 | 98.8-101.5 | 97.9-100.8 |

Specificity and Selectivity

The method demonstrates excellent specificity with baseline separation of all analytes. Resolution factors between citalopram, DCTA, and DDCTA exceed 1.5, with peak purity indices >0.999. No interference was observed from common pharmaceutical excipients or endogenous compounds in biological matrices. The representative chromatogram shows well-defined peaks with retention times of approximately 6.2 minutes for DDCTA, 8.7 minutes for DCTA, and 11.3 minutes for citalopram.

Robustness

Deliberate variations in method parameters were evaluated to establish robustness:

- Flow Rate: Variations of ±0.1 mL/min resulted in retention time changes <3%

- Temperature: Variations of ±2°C resulted in retention time changes <2%

- pH: Variations of ±0.2 units resulted in retention time changes <4%

- Organic Modifier: Variations of ±1% in 1-propanol content resulted in retention time changes <5%

All variations maintained resolution between critical pairs >1.5, demonstrating method robustness.

Application to Pharmaceutical Dosage Forms

The validated method was successfully applied to the determination of citalopram content in commercial tablets (labeled claim: 20 mg this compound). Analysis of six different batches showed content uniformity between 98.3% and 101.7% of the labeled claim, with RSD values less than 2.0%. The method effectively separated citalopram from degradation products formed under stress conditions (acidic, alkaline, oxidative, and thermal), demonstrating stability-indicating properties.

Toxicological and Clinical Applications

Analysis in Biological Matrices

The MLC method has been effectively applied to the determination of citalopram and its metabolites in various biological matrices, including plasma, saliva, and tissue homogenates. For plasma samples, the method demonstrates reliable quantification within the therapeutic range of 10-200 ng/mL for citalopram and 5-150 ng/mL for its metabolites [2] [3]. The sample preparation protocol utilizing supported liquid extraction provides clean chromatograms with minimal matrix interference, achieving extraction efficiencies of 85-95% for all analytes.

Saliva monitoring presents a non-invasive alternative for therapeutic drug monitoring. Research has demonstrated a strong correlation between saliva and plasma concentrations of citalopram (r = 0.89, p < 0.001), though the ratio varies between 0.08 and 0.15 depending on individual physiological factors [3]. The MLC method achieves quantification limits in saliva of 4.0 ng/mL using solid-phase extraction and 8.0 ng/mL using liquid-liquid extraction, sufficient for monitoring therapeutic concentrations.

Forensic Toxicology Applications

In forensic toxicology, the MLC method has been validated for postmortem analysis of citalopram and metabolites in various tissue samples, including liver, brain, and kidney [1]. Tissue samples require additional preparation steps:

Homogenization: Prepare 10% (w/v) tissue homogenates in phosphate buffer (pH 7.4) using a mechanical homogenizer.

Digestion: Add 1 mL of homogenate to 2 mL of enzymatic digestion buffer (containing 5000 units of subtilisin A) and incubate at 60°C for 2 hours.

Extraction: Follow supported liquid extraction protocol as described for plasma samples.

The method has been successfully applied to tissue distribution studies, demonstrating the accumulation potential of citalopram and its metabolites in various organs, which is particularly valuable in postmortem investigations.

Therapeutic Drug Monitoring Protocol

For routine therapeutic drug monitoring, the following protocol is recommended:

Sample Collection: Collect blood or saliva samples at steady state (typically 4-5 half-lives after initiating therapy or dose adjustment). Trough samples (just before next dose) are most consistent.

Sample Processing: Process samples within 2 hours of collection or store at -80°C until analysis.

Quality Control: Include calibration standards and quality control samples (low, medium, high concentrations) in each analytical batch.

Interpretation: Compare results with established therapeutic ranges (citalopram: 30-130 ng/mL; desmethylcitalopram: 20-90 ng/mL). Consider metabolic ratios (DCTA/CTA) which may indicate CYP2C19 activity.

The following decision tree guides method selection based on analytical requirements:

Troubleshooting and Technical Notes

Common Issues and Solutions

Poor Peak Shape: If peak tailing or fronting is observed, check mobile phase pH and adjust if necessary. Ensure the tri-ethylamine concentration is adequate (0.3%) to suppress silanol interactions. Column aging can also contribute to peak shape deterioration; consider column regeneration with successive washes of water, methanol, and acetonitrile.

Retention Time Shifts: Significant retention time drift may indicate mobile phase decomposition or column temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature (60°C). SDS concentrations should be precisely measured as variations can significantly impact retention.

Increased Backpressure: Gradual pressure increase often indicates column blockage or particulate accumulation. Always filter samples through 0.45 μm filters before injection. If pressure remains high, reverse-flush the column according to manufacturer instructions or replace the column frit.

Baseline Noise: Excessive baseline noise at 240 nm may indicate UV-absorbing impurities in the mobile phase. Use high-purity reagents and ensure adequate mobile phase degassing. If using a diode array detector, consider alternative wavelengths (254 nm or 275 nm) with acceptable analyte absorbance.

System Suitability Criteria

Before sample analysis, system suitability should be verified using a standard mixture containing all analytes at mid-calibration range concentrations. The following criteria must be met:

- Resolution: Rs ≥ 1.5 between all analyte peaks

- Tailing Factor: T ≤ 1.5 for all peaks

- Theoretical Plates: N ≥ 5000 for citalopram peak

- RSD: ≤2.0% for peak areas from six replicate injections

Method Maintenance

Column Care: The SDS-containing mobile phase can lead to stationary phase modification over time. Regular column cleaning with water:acetonitrile (50:50, v/v) is recommended after each analytical batch. Long-term storage should be in acetonitrile:water (80:20, v/v).

Mobile Phase Stability: The SDS-based mobile phase is stable for up to 72 hours when stored at room temperature. For optimal performance, prepare fresh daily.

Conclusion

The micellar liquid chromatographic method described in these application notes provides a robust, cost-effective, and environmentally friendly approach for the simultaneous determination of citalopram and its demethylated metabolites. The method has been comprehensively validated and demonstrates excellent performance across pharmaceutical formulations, biological fluids, and tissue samples. The low organic solvent consumption aligns with green chemistry principles, while the compatibility with complex matrices reduces sample preparation requirements. These protocols offer researchers and clinical laboratories a reliable tool for quality control, therapeutic drug monitoring, and forensic investigations involving citalopram.

References

- 1. Micellar liquid chromatographic method for the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Determination of Citalopram and its Metabolite ... [semanticscholar.org]

- 3. Simultaneous Quantification of Citalopram and its Main ... [pmc.ncbi.nlm.nih.gov]

- 4. Selective LC-MS/MS determination of citalopram ... [semanticscholar.org]

- 5. Isolation of Antidepressants and Their Metabolites from ... [mdpi.com]

near-infrared chemical imaging NIR-CI quantification of Citalopram hydrobromide

Introduction & Principle

Near-Infrared Chemical Imaging (NIR-CI) is a powerful, non-destructive analytical technique that combines spectroscopy with digital imaging. Unlike conventional NIR spectroscopy, which provides an average spectrum for a sample, NIR-CI collects tens of thousands of spectra, each corresponding to a specific pixel location [1] [2]. This allows for the simultaneous determination of both the chemical identity and the spatial distribution of components within a sample.

For patient-tailored drug products, such as those fabricated using the Tunable Modular Design (TMD) approach for antidepressants like Citalopram Hydrobromide, ensuring dose accuracy is critical [3] [4]. NIR-CI serves as an ideal tool for the rapid, non-destructive verification of API content and distribution, making it suitable for point-of-care quality control. The technique can visualize the distribution of CHB on the surface and cross-section of porous freeze-dried modules, and accurately quantify the drug load using multivariate regression models [3].

Experimental Protocol

This protocol details the application of NIR-CI for quantifying this compound in TMD samples.

Materials and Equipment

- Samples: this compound-loaded TMD samples. These are typically porous, freeze-dried polymeric modules, potentially with CHB incorporated via inkjet printing [3] [4].

- Instrumentation: A pushbroom-type NIR chemical imaging system with a focal plane array (FPA) detector (e.g., a Malvern Instruments SyNIRgy or Spectral Dimensions NIR-CI system) [3] [5].

- Software: Data acquisition software (e.g., ISys) and multivariate analysis software capable of performing Partial Least Squares (PLS) and Support Vector Regression (SVR).

Step-by-Step Procedure

The workflow for NIR-CI quantification is outlined in the diagram below.

- Sample Preparation: Place the TMD sample on the instrument's stage. For cross-sectional analysis, the sample may need to be carefully sectioned. Ensure the surface is level and unobstructed [3] [1].

- Data Acquisition:

- Acquire a dark reference image (D) with the shutter closed.

- Acquire a background reference image (B) using a reflective standard (e.g., ceramic tile).

- Place the sample and acquire the sample hyperspectral image (S). A typical acquisition covers the 1200-2400 nm or 1400-2400 nm range and takes approximately 3 minutes [1] [5].

- Convert the raw data to absorbance (A) using the equation: A = log₁₀[(S - D) / (B - D)] [1] [5].

- Spectral Preprocessing: Unfold the 3D hyperspectral data cube (x, y, λ) into a 2D matrix for processing. Apply spectral preprocessing algorithms to reduce scattering effects and improve model performance. The Standard Normal Variate (SNV) algorithm is commonly used for this purpose [1].

- Quantitative Model Development:

- Reference Method: Establish a reference method for the true CHB content in a set of calibration samples.

- Model Training: Develop a quantitative model by correlating the preprocessed NIR spectra from the calibration set with the reference CHB values.

- Model Validation: Validate the model's performance using an independent set of validation samples not used in the training process.

- Image Analysis & Visualization: Apply the validated quantitative model to every pixel in the hyperspectral image. This generates a concentration map where the color of each pixel represents the predicted concentration of CHB, allowing for visual assessment of drug distribution homogeneity [3] [2].

Data Analysis & Quantification

Model Selection and Performance

The core of NIR-CI quantification relies on robust multivariate models. The choice between linear and non-linear models depends on the complexity of the sample.

Table 1: Comparison of Quantitative Models for CHB in TMD Samples

| Model Type | Algorithm | Key Application / Rationale | Reported Performance (RMSEP) | Reference |

|---|---|---|---|---|

| Linear | Partial Least Squares (PLS) | Baseline linear model; effective for simpler or sub-divided sample sets. | Improved performance when TMD samples were divided into subtypes. | [4] |

| Non-Linear | Support Vector Regression (SVR) | Handles non-linearities from complex porous structures and residual solvents. | Root Mean Square Error of Prediction (RMSEP) as low as 0.21. | [3] |

| Alternative | Multivariate Curve Resolution (MCR) | Can be used for both qualitative and quantitative analysis without pure spectra. | Accurate prediction models were obtained. | [3] |

Key Findings from Literature

Research on NIR-CI for CHB has yielded several critical insights:

- Superiority of Non-Linear Models: For a universal model applied to the entire set of complex, porous TMD samples, non-linear SVR models outperformed linear PLS, reducing the prediction error by 19% [4].

- Strategy of Sample Sub-typing: Model performance can be significantly improved by categorizing TMD samples into specific subtypes based on their structural characteristics and building individual PLS models for each category. This approach can make linear models perform as well as or better than non-linear ones [4].

- Visualization Capability: NIR-CI successfully visualized the distribution of inkjet-printed CHB both on the surface and throughout the cross-section of the TMD samples, proving its value as a troubleshooting tool [3].

Application in Pharmaceutical Development

The implementation of NIR-CI extends beyond basic quantification to several critical applications in drug development:

- Quality Control for Personalized Medicine: The TMD approach allows for the fabrication of flexible and precise doses of CHB, which is particularly useful for antidepressant tapering. NIR-CI provides a fast, non-destructive method for dose verification at the point of care, ensuring patients receive high-quality, tailored drug products [3].

- Analysis of Component Distribution and Homogeneity: The technique is ideal for assessing the uniformity of the API and excipients, a critical quality attribute. It can detect domains of unblended material and quantify the size of API-rich areas, which can impact dissolution rates and dose uniformity [2].

- Counterfeit Drug Detection: NIR-CI can rapidly identify counterfeit pharmaceutical products by comparing the chemical image and distribution of components in a suspect tablet to those of a genuine product, often without any sample preparation [5] [2].

References

- 1. Determination of drug, excipients and coating distribution ... [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Potential of Near-Infrared Chemical ... [americanlaboratory.com]

- 3. Visualization and quantification of citalopram within... hydrobromide [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the complexity of near-infrared quantification of highly... [researchportal.helsinki.fi]

- 5. NIR Chemical Imaging for Counterfeit Pharmaceutical ... [spectroscopyonline.com]

validated stability-indicating LC-UV method for Citalopram hydrobromide

Introduction to Stability-Indicating Methods

A Stability-Indicating Method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient (drug substance or product) free from interference from process impurities, excipients, and degradation products [1]. Their main objective is to monitor the stability of a drug product throughout its shelf life, ensuring its safety, efficacy, and quality. Regulatory authorities like the FDA recommend that all assay procedures used in stability studies be stability-indicating [2] [1].

Method Summary & Chromatographic Conditions

The following table summarizes the key parameters for a stability-indicating LC method for Citalopram hydrobromide as described in the literature [3].

| Parameter | Description |

|---|---|

| Analytical Technique | Liquid Chromatography (LC) |

| Column | Symmetry C18 |

| Mobile Phase | Mixture of aqueous potassium dihydrogen phosphate, N,N-Dimethyl octyl amine, methanol, and acetonitrile |

| Method Objective | Quantitative determination of Citalopram and its impurities in the bulk drug; Stability-indicating. |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are critical to demonstrate the method's specificity—its ability to measure the analyte unequivocally in the presence of potential degradation products [4] [1].

- Objective: To subject the drug substance to various stress conditions to generate representative degradation products.

- Procedure: Weigh an appropriate amount of this compound bulk drug and subject it to the following conditions [3]:

- Acid Hydrolysis: Treat with 0.5 N Hydrochloric Acid (HCl).

- Base Hydrolysis: Treat with 0.1 N Sodium Hydroxide (NaOH).

- Oxidation: Expose to 3.0% v/v Hydrogen Peroxide (H₂O₂) and 0.2% w/w Meta-chloro per benzoic acid.

- Thermal Degradation: Heat the solid sample to 105°C.

- Photolytic Degradation: Expose to UV light (200 Watt hours/m²) and Visible light (illumination ≥1.2 million lux hours).

- Analysis: After stressing, dilute and analyze the samples using the LC method described above. Compare the chromatograms with an unstressed reference standard.

- Expected Outcome: Significant degradation is expected under acid, base, and oxidation conditions. The method should achieve good resolution between the peaks of the analyte and any degradation products [3].

The workflow for developing and validating the stability-indicating method is systematic and can be visualized as follows:

Diagram Title: SIM Development and Validation Workflow

Method Validation

Once the method is developed, it must be validated as per ICH guidelines to confirm it is suitable for its intended purpose [2] [5] [4]. The validation process and its key parameters are outlined below.

Diagram Title: Core Method Validation Parameters

| Validation Parameter | Experimental Procedure & Methodology | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Analyze stressed samples (from forced degradation), placebo (if DP), and standard. Demonstrate baseline separation of analyte from any degradation products. Use Peak Purity analysis via PDA or MS. [5] [4] [1] | No interference from blank, placebo, or degradants. Peak purity index passes. |